The development of LH1307 stems from extensive research into small molecule agents that can effectively disrupt PD-1/PD-L1 interactions, which are critical for tumor immune evasion. The compound was synthesized and characterized as part of ongoing efforts to identify potent inhibitors for therapeutic use in oncology .
LH1307 is classified as a small molecule inhibitor, specifically within the category of immunotherapeutic agents targeting immune checkpoint pathways. It belongs to a family of compounds that are structurally related to biphenyl derivatives, which have been shown to effectively bind to PD-L1 and inhibit its interaction with PD-1 .
The synthesis of LH1307 involves several key steps, utilizing various organic chemistry techniques. The synthetic pathway typically includes:
The synthetic routes have been optimized for efficiency, incorporating modifications that allow for better yields and purities. For instance, the use of Suzuki–Miyaura cross-coupling reactions has been reported to facilitate the introduction of vinyl groups, which are crucial for further transformations leading to LH1307 .
The molecular structure of LH1307 features a biphenyl core with various substituents that enhance its binding affinity for PD-L1. The specific arrangement and types of functional groups attached to the biphenyl scaffold are critical for its biological activity.
The chemical structure can be represented by its molecular formula and other structural data, including:
LH1307 undergoes several chemical reactions that are pivotal for its activity:
The binding affinity and kinetics can be determined through biophysical methods such as microscale thermophoresis and surface plasmon resonance, providing insights into how effectively LH1307 can inhibit PD-L1 .
The mechanism by which LH1307 exerts its effects involves:
Quantitative assessments reveal that compounds like LH1307 can achieve significant dissociation rates in assays measuring PD-1/PD-L1 interactions, indicating their potential effectiveness in therapeutic applications .
LH1307 exhibits several notable physical properties:
Key chemical properties include:
LH1307 is primarily explored for its potential applications in cancer immunotherapy. Its ability to inhibit the PD-1/PD-L1 pathway positions it as a candidate for:
The PD-1/PD-L1 pathway is a critical immune checkpoint that enables tumors to evade host immunity. Programmed Death Ligand 1 (PD-L1), overexpressed on tumor cells, binds to Programmed Death 1 (PD-1) receptors on T cells, transmitting inhibitory signals that suppress T-cell activation, proliferation, and cytotoxic function. This interaction results in reduced cytokine production (e.g., TNF-α, IFN-γ, IL-2) and promotes T-cell exhaustion, allowing tumors to escape immune surveillance [3] [7] [9]. The pathway’s significance is underscored by the clinical success of monoclonal antibodies (mAbs) targeting PD-1/PD-L1, which have revolutionized cancer treatment for malignancies such as melanoma, non-small cell lung cancer, and renal cell carcinoma. However, the limitations of mAbs—including poor tumor penetration, immunogenicity, and high production costs—have driven research into alternative therapeutic modalities [1] [2].
Small-molecule inhibitors offer distinct pharmacological advantages over antibodies. Their low molecular weight (<1 kDa) enables deeper penetration into solid tumors, while oral bioavailability allows flexible dosing outside clinical settings. Additionally, their shorter pharmacokinetic half-life (hours vs. weeks for mAbs) permits rapid treatment cessation to manage immune-related adverse events (irAEs). Critically, these inhibitors disrupt the PD-1/PD-L1 protein-protein interaction (PPI) by targeting a hydrophobic tunnel within PD-L1, inducing conformational changes that prevent PD-1 binding [1] [2] [4].
Table 1: Key Advantages of Small-Molecule PD-1/PD-L1 Inhibitors vs. Monoclonal Antibodies
Parameter | Small Molecules | Antibodies |
---|---|---|
Tumor Distribution | Enhanced tissue penetration | Limited by large size (150 kDa) |
Route of Administration | Oral bioavailability | Intravenous infusion required |
Half-Life | Short (hours); enables toxicity management | Long (weeks); sustained target occupancy |
Manufacturing Cost | Lower; synthetic production | Higher; recombinant production |
Target Specificity | Potential for multi-checkpoint inhibition | Highly selective for single epitope |
Biphenyl-based compounds represent the most advanced class of small-molecule PD-L1 inhibitors. Bristol-Myers Squibb (BMS) pioneered this chemotype with BMS-202 (IC₅₀ = 18 nM), the first compound shown to bind PD-L1 and induce its dimerization via a deep hydrophobic pocket formed at the interface of two PD-L1 monomers [1] [4] [6]. Subsequent optimization yielded derivatives with improved potency, such as BMS-1166 (IC₅₀ = 3.89 nM). These inhibitors exploit key "hotspot" residues in PD-L1—including Tyr56, Met115, Ala121, and Tyr123—through hydrophobic interactions and hydrogen bonding. The biphenyl core’s C₂-symmetry allows simultaneous engagement with identical residues on both PD-L1 monomers, stabilizing the dimeric form and sterically occluding PD-1 binding [1] [6] [10].
Table 2: Evolution of Biphenyl-Based PD-L1 Inhibitors
Compound | IC₅₀ (nM) | Key Structural Features | PDB ID |
---|---|---|---|
BMS-8 | 146 | Initial biphenyl core | 5J8O |
BMS-202 | 18 | Optimized hydrophobic tails | 5J89 |
BMS-1166 | 3.89 | Enhanced hydrogen bonding networks | 6R3K |
LH1307 | 3.0 | C₂-symmetric design; optimized linkers | 6RPG |
LH1307 (C₅₄H₅₈N₈O₆; molecular weight 915.11 g/mol) is a C₂-symmetric biphenyl derivative featuring:
Structural studies (PDB ID: 6RPG) reveal that LH1307 binds PD-L1 with an IC₅₀ of 3.0 nM in HTRF assays. It induces a symmetrically arranged PD-L1 homodimer, where the ligand’s biphenyl core sits at the dimer interface, occluding >95% of the PD-1 binding surface. Key interactions include:
Table 3: Structural and Functional Features of LH1307
Property | Description |
---|---|
Chemical Formula | C₅₄H₅₈N₈O₆ |
IUPAC Name | N,N′-(2,2′-(4,4′-(2,2′-Dimethylbiphenyl-3,3′-diyl)bis(methylene)bis(oxy)bis(2-((5-cyanopyridin-3-yl)methoxy)-5-methyl-4,1-phenylene))bis(methylene)bis(azanediyl)bis(ethane-2,1-diyl))diacetamide |
Binding Mode | Induction of PD-L1 homodimerization |
Key Residue Interactions | Tyr56, Met115, Ala121, Tyr123, Lys124, Arg125 |
Cellular Activity | SHP-1 recruitment IC₅₀ = 79 nM; NFAT signaling EC₅₀ = 763 nM |
LH1307 demonstrates superior cellular activity compared to earlier inhibitors. In co-culture assays:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7